molecular formula C8H15N3O2 B8582599 4-Hexyl-1,2,4-triazolidine-3,5-dione CAS No. 81329-55-7

4-Hexyl-1,2,4-triazolidine-3,5-dione

Cat. No. B8582599
M. Wt: 185.22 g/mol
InChI Key: LZGSQBYALFGXPE-UHFFFAOYSA-N
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Patent
US04433085

Procedure details

60 g of hydrazodicarboxamide and 56 g of n-hexylamine in 100 ml of N-methylpyrrolidone are stirred at 150° C. for 6 hours, at 175° C. for 20 hours and at 180° C. for 20 hours. The solvent is then distilled off in vacuo and the residue is triturated with 100 ml of 10% strength sodium hyroxide solution. The precipitate is filtered off and the filtrate is neutralised with 10% strength hydrochloric acid. A precipitate thereby separates out, and is filtered off, washed with water and dried in vacuo. 75 g (81% of the theoretical yield) of 4-(n-hexyl)-1,2,4-triazolidine-3,5-dione are obtained as colourless crystals of melting point 144°-145° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:6]([NH2:8])=[O:7])[NH:2][C:3](N)=[O:4].[CH2:9](N)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>CN1CCCC1=O>[CH2:9]([N:8]1[C:3](=[O:4])[NH:2][NH:1][C:6]1=[O:7])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
N(NC(=O)N)C(=O)N
Name
Quantity
56 g
Type
reactant
Smiles
C(CCCCC)N
Name
Quantity
100 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is triturated with 100 ml of 10% strength sodium hyroxide solution
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)N1C(NNC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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